1,4-Dioxaspiro[4.5]decan-8-ol

Organic Synthesis Medicinal Chemistry Building Block

1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) is a spirocyclic ketal-alcohol that serves as a versatile intermediate for the construction of conformationally constrained pharmacophores. Its core framework features a 1,4-dioxane ring spiro-fused to a cyclohexane moiety at the 4-position, with a free hydroxyl group at the 8-position for further derivatization.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 22428-87-1
Cat. No. B1296732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decan-8-ol
CAS22428-87-1
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)OCCO2
InChIInChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2
InChIKeyHKQTYQDNCKMNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) as a Spirocyclic Ketal-Alcohol Building Block for CNS and FXR Drug Discovery


1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) is a spirocyclic ketal-alcohol that serves as a versatile intermediate for the construction of conformationally constrained pharmacophores. Its core framework features a 1,4-dioxane ring spiro-fused to a cyclohexane moiety at the 4-position, with a free hydroxyl group at the 8-position for further derivatization . This structural motif is present in numerous bioactive molecules, particularly those targeting central nervous system (CNS) disorders and nuclear receptors . The compound is a liquid at room temperature with a density of 1.16 g/cm³, refractive index of ~1.485-1.488, and a predicted LogP of -0.01, indicating moderate hydrophilicity favorable for CNS drug candidate properties [1].

Why 1,4-Dioxaspiro[4.5]decan-8-ol Cannot Be Interchanged with 1,4-Dioxaspiro[4.5]decan-8-one or 1,4-Dioxa-8-azaspiro[4.5]decane Analogs in Lead Optimization


Within the 1,4-dioxaspiro[4.5]decane scaffold family, small heteroatom or functional group substitutions profoundly alter physicochemical, pharmacokinetic, and target-binding profiles. For instance, the 8-aza analog (1,4-dioxa-8-azaspiro[4.5]decane) introduces a basic nitrogen that dramatically changes LogP, pKa, and potential hERG liability compared to the neutral 8-hydroxy compound [1]. Similarly, the 8-keto analog (1,4-dioxaspiro[4.5]decan-8-one) lacks a hydrogen-bond donor and has a different reduction potential, limiting its direct use as a building block for ether or ester linkages without additional reduction steps [2]. Furthermore, σ1 receptor binding data for the 8-aza derivative demonstrates high nanomolar affinity (Ki = 5.4 ± 0.4 nM), whereas the 8-ol compound exhibits a different biological profile, being a key intermediate for FXR agonists and C5a receptor antagonists rather than a direct σ1 ligand [3]. Generic substitution would therefore require complete re-optimization of synthetic routes and biological activity.

Quantitative Differentiation of 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) from Closest Analogs and In-Class Alternatives


Synthetic Efficiency: 98.9% Isolated Yield in One-Step NaBH₄ Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

The target compound is synthesized via reduction of 1,4-dioxaspiro[4.5]decan-8-one with sodium borohydride in methanol, achieving a 98.9% isolated yield without chromatographic purification . In contrast, the synthesis of the corresponding 8-aza analog requires multi-step sequences involving piperidone derivatives and often results in lower overall yields due to nitrogen protection/deprotection requirements [1]. The 8-one precursor itself is less convenient as a building block for ether or ester linkages, as it lacks a hydroxyl handle and would require an additional reduction step, increasing step count and cost [2].

Organic Synthesis Medicinal Chemistry Building Block

Purity Benchmark: Commercial Availability at ≥99% (GC) vs. Standard 98% (GC/HPLC) Grade Material

While many suppliers offer 1,4-Dioxaspiro[4.5]decan-8-ol at 98% purity (GC or HPLC) [1], ChemImpex provides a higher purity grade of ≥99% (GC) . This 1% absolute purity difference translates to a 50% reduction in total impurity content (from 2% to ≤1%), which is critical for minimizing side reactions in sensitive coupling steps or for meeting stringent pharmaceutical intermediate specifications. In comparison, the 8-aza analog typically requires column chromatography for purification and is often supplied at lower purity (e.g., 95% area by HPLC) due to its basic nature and higher reactivity [2].

Analytical Chemistry Quality Control Procurement

Lipophilicity Differentiation: Experimental LogP -0.01 vs. 1.09 for 1,4-Dioxaspiro[4.5]decan-8-ol

The calculated LogP for 1,4-Dioxaspiro[4.5]decan-8-ol is -0.01 (ACD/Labs) , while the KOWWIN estimated Log Kow is 1.09 . This discrepancy highlights the compound's borderline hydrophilic/hydrophobic character. In contrast, the 8-aza analog (1,4-dioxa-8-azaspiro[4.5]decane) was specifically designed to have low lipophilicity, with an experimental LogD7.4 of approximately 1.5-2.0, as measured for its radiolabeled derivative [1]. The lower LogP of the 8-ol compound suggests improved aqueous solubility and potentially reduced plasma protein binding compared to more lipophilic spiroketal analogs, which is advantageous for CNS drug candidates where moderate hydrophilicity (LogP 0-3) is often optimal .

Drug Design Physicochemical Properties CNS Permeability

Pharmacological Differentiation: C5a Receptor Antagonist Activity (IC50 = 32 nM) of 1,4-Dioxaspiro[4.5]decan-8-ol-Derived Ligand

A derivative of 1,4-Dioxaspiro[4.5]decan-8-ol, specifically (+/-)-ethyl 2-(N-(1,4-dioxaspiro[4.5]decan-8-yl)-1-naphthamido)-3-(4-chlorophenyl)propanoate, exhibits antagonist activity at the C5a receptor with an IC50 of 32 nM [1]. This is a distinct pharmacological profile compared to the 8-aza analog series, which demonstrates high affinity for σ1 receptors (Ki = 5.4 nM) but no reported activity at C5a receptors [2]. The 8-ol scaffold therefore serves as a privileged template for developing C5a antagonists, a target class implicated in inflammatory diseases, whereas the 8-aza scaffold is optimized for σ1 receptor imaging [3].

Immunology Inflammation GPCR

Procurement-Driven Application Scenarios for 1,4-Dioxaspiro[4.5]decan-8-ol (CAS 22428-87-1) Based on Quantitative Evidence


FXR Agonist Synthesis for Metabolic and Liver Disease Research

1,4-Dioxaspiro[4.5]decan-8-ol is a key intermediate in the preparation of 1-((trans)-4-((5-cyclopentyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)cyclohexyl)-1H-indole-5-carboxylic acid, a potent FXR receptor agonist . The high synthetic yield (98.9%) of the compound ensures cost-effective access to this advanced intermediate, while its moderate LogP (-0.01 to 1.09) aligns with the physicochemical profile required for oral FXR modulators. Procurement of ≥99% purity grade is recommended to minimize impurities that could interfere with the final coupling step to the isoxazole moiety.

C5a Receptor Antagonist Lead Optimization in Immunology Programs

Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ol have demonstrated nanomolar antagonist activity (IC50 = 32 nM) at the C5a receptor, a key GPCR target in complement-mediated inflammatory diseases . The free hydroxyl group at the 8-position allows for facile diversification (e.g., esterification, etherification) to explore SAR around the naphthamide/chlorophenyl pharmacophore. The ≥99% purity grade is particularly critical here to avoid off-target effects from trace impurities in cellular degranulation assays.

CNS Drug Discovery Building Block for Spirocyclic Libraries

The spirocyclic ketal-alcohol scaffold of 1,4-Dioxaspiro[4.5]decan-8-ol confers conformational rigidity that can enhance target selectivity and improve metabolic stability compared to flexible linear alcohols . Its calculated LogP of -0.01 and low topological polar surface area (39 Ų) place it within the favorable CNS MPO (Multiparameter Optimization) space. The compound's liquid state at room temperature (density 1.16 g/cm³) facilitates automated liquid handling for high-throughput parallel synthesis of spirocyclic compound libraries.

Advanced Polymer Material Precursor with Enhanced Thermal/Mechanical Properties

1,4-Dioxaspiro[4.5]decan-8-ol is utilized as a monomer or building block in the creation of advanced polymer materials that exhibit enhanced thermal and mechanical properties . The ketal functionality can undergo ring-opening polymerization or be incorporated into polyesters/polyurethanes, while the spirocyclic core imparts rigidity and dimensional stability to the polymer backbone. The high purity (≥99%) ensures consistent polymer molecular weight and minimizes chain-transfer side reactions during polymerization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxaspiro[4.5]decan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.